2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a 4-(trifluoromethyl)phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylacetylene and 2-bromo-6-iodopyridine.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base such as triethylamine or potassium carbonate to facilitate the coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its trifluoromethyl group imparts stability and bioactivity, making it useful in the development of pesticides and herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an ethynyl group.
4-(Trifluoromethyl)phenylacetylene: Lacks the pyridine ring but contains the ethynyl and trifluoromethyl groups.
Uniqueness
2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of its ethynyl and trifluoromethyl groups attached to a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C14H8F3N |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-ethynyl-6-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C14H8F3N/c1-2-12-4-3-5-13(18-12)10-6-8-11(9-7-10)14(15,16)17/h1,3-9H |
InChI Key |
GZTJTQUQUUHZHA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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